molecular formula C18H20N4OS2 B2675726 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide CAS No. 924391-30-0

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide

Cat. No.: B2675726
CAS No.: 924391-30-0
M. Wt: 372.51
InChI Key: RXENVJSNOCDUBE-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a benzothiazole moiety linked via a propanamide chain. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and thiourea, followed by methylation and sulfonation steps to introduce the methyl and methylsulfanyl groups.

    Synthesis of Benzothiazole Moiety: The benzothiazole ring can be synthesized from o-aminothiophenol and acetic acid under oxidative conditions.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzothiazole derivative via a propanamide linker. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation of sulfides to sulfoxides.

    Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with pyrimidine and benzothiazole moieties are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be explored for its interactions with biological macromolecules.

Medicine

Medicinally, such compounds are investigated for their potential therapeutic effects. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring may interact with nucleic acids or proteins, while the benzothiazole moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Lacks the benzothiazole moiety.

    N-(2-Methyl-1,3-benzothiazol-6-yl)propanamide: Lacks the pyrimidine ring.

    3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide: Lacks the benzothiazole moiety.

Uniqueness

The uniqueness of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or simpler analogs.

This comprehensive overview highlights the potential and versatility of this compound in various fields of scientific research and industrial applications

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-10-14(11(2)20-18(19-10)24-4)6-8-17(23)22-13-5-7-15-16(9-13)25-12(3)21-15/h5,7,9H,6,8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXENVJSNOCDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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